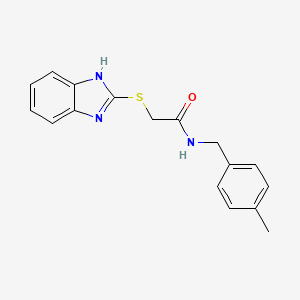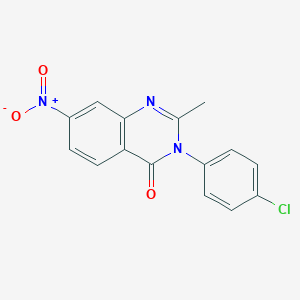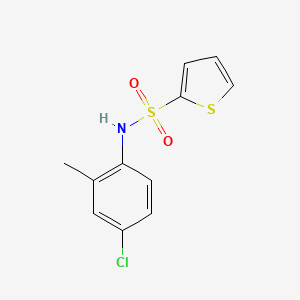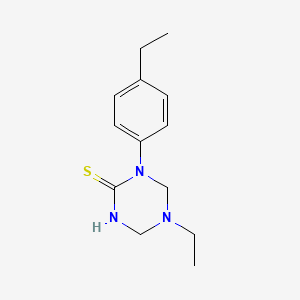![molecular formula C14H13ClF3N5 B5615639 4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine](/img/structure/B5615639.png)
4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" is a synthetic chemical that belongs to the class of piperazinopyrimidines. These compounds are generally synthesized for their potential pharmacological properties. They exhibit various biological activities, including antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. The specific introduction of the trifluoromethyl group and the chloropyridinyl substitution on the pyrimidine ring influences the chemical and physical properties of the compound, which in turn can affect its biological activity and pharmacokinetics (Mattioda et al., 1975).
Synthesis Analysis
The synthesis of piperazinopyrimidines typically involves the nucleophilic attack of amines on halogen-substituted pyrimidines. The specific structural features of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" suggest that its synthesis may involve multiple steps, starting from 2,4,6-trichloropyrimidine and involving substitutions at different positions of the pyrimidine ring to introduce the desired functional groups (Mattioda et al., 1975).
Molecular Structure Analysis
The molecular structure of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" is characterized by the presence of a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group. The structural arrangement contributes to the compound's chemical reactivity and potential biological activity. The presence of the chloropyridinyl group may enhance binding to biological targets, while the trifluoromethyl group can affect the compound's metabolic stability and lipophilicity (Mattioda et al., 1975).
Chemical Reactions and Properties
The chemical properties of "4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine" would likely include reactivity typical of pyrimidine compounds, such as nucleophilic substitution reactions. The presence of the piperazine ring can lead to reactions typical of secondary amines, while the chloropyridinyl group may undergo nucleophilic substitution or participate in coupling reactions. The trifluoromethyl group is generally inert but can influence the overall electronic properties of the molecule (Mattioda et al., 1975).
作用機序
The mechanism of action of pyrimidine derivatives can vary depending on their structure and the target molecules. For instance, some triazole-pyrimidine hybrid compounds have shown promising neuroprotective and anti-inflammatory properties . The exact mechanism of action of “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” is not specified in the retrieved information.
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 1-(2-Pyrimidyl)piperazine has certain hazard statements such as H315, H319, and H335 . The exact safety and hazards of “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” are not specified in the retrieved information.
将来の方向性
The future directions for the research and development of pyrimidine derivatives could involve the design and synthesis of novel compounds with improved properties. For instance, the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents . The specific future directions for “4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine” are not specified in the retrieved information.
特性
IUPAC Name |
4-[4-(5-chloropyridin-2-yl)piperazin-1-yl]-2-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N5/c15-10-1-2-11(20-9-10)22-5-7-23(8-6-22)12-3-4-19-13(21-12)14(16,17)18/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDWIYFDONUZGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)Cl)C3=NC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(5-Chloropyridin-2-YL)piperazin-1-YL]-2-(trifluoromethyl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[3-(methylthio)phenyl]-2-furoyl}pyrrolidine](/img/structure/B5615557.png)
![8-(2-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5615563.png)



![cis-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5615596.png)
![4,6-dimethoxy-2-{4-[1-(pyridin-3-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}pyrimidine](/img/structure/B5615597.png)
![N-[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5615611.png)
![9-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5615624.png)


![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-benzofuran-5-carboxamide](/img/structure/B5615641.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B5615643.png)
